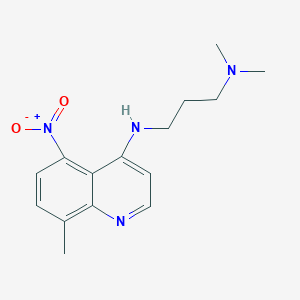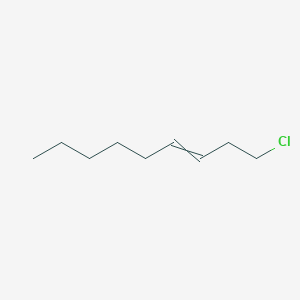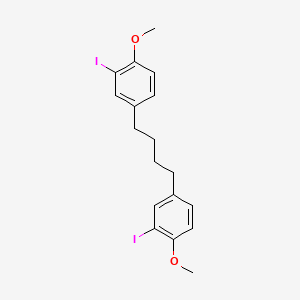
1,1'-(Butane-1,4-diyl)bis(3-iodo-4-methoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Butane-1,4-diyl)bis(3-iodo-4-methoxybenzene) is an organic compound characterized by its unique structure, which includes two benzene rings connected by a butane chain, each substituted with iodine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Butane-1,4-diyl)bis(3-iodo-4-methoxybenzene) typically involves the reaction of 3-iodo-4-methoxybenzene with 1,4-dibromobutane. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Butane-1,4-diyl)bis(3-iodo-4-methoxybenzene) can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy groups can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The benzene rings can engage in coupling reactions, forming larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the iodine atoms.
Oxidation: Oxidizing agents like potassium permanganate can be employed to oxidize the methoxy groups.
Coupling: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to form new carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce a compound with oxidized methoxy groups.
Scientific Research Applications
1,1’-(Butane-1,4-diyl)bis(3-iodo-4-methoxybenzene) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be modified to create biologically active molecules, potentially useful in drug discovery.
Medicine: Derivatives of this compound may exhibit pharmacological properties, making them candidates for therapeutic development.
Industry: It can be used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,1’-(Butane-1,4-diyl)bis(3-iodo-4-methoxybenzene) exerts its effects depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate, participating in various reactions to form new chemical bonds. In biological systems, its derivatives may interact with molecular targets, such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Butane-1,4-diyl)bis(3-propyl-1H-imidazol-3-ium) bis(hexafluoridophosphate): This compound has a similar butane linkage but different substituents, leading to distinct properties and applications.
1,1’-(Butane-1,4-diyl)bis(3-phenylthiourea): Another compound with a butane linkage, but with thiourea groups instead of iodine and methoxy groups.
Uniqueness
1,1’-(Butane-1,4-diyl)bis(3-iodo-4-methoxybenzene) is unique due to the presence of both iodine and methoxy groups, which impart specific reactivity and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in materials science and medicinal chemistry.
Properties
CAS No. |
143768-98-3 |
|---|---|
Molecular Formula |
C18H20I2O2 |
Molecular Weight |
522.2 g/mol |
IUPAC Name |
2-iodo-4-[4-(3-iodo-4-methoxyphenyl)butyl]-1-methoxybenzene |
InChI |
InChI=1S/C18H20I2O2/c1-21-17-9-7-13(11-15(17)19)5-3-4-6-14-8-10-18(22-2)16(20)12-14/h7-12H,3-6H2,1-2H3 |
InChI Key |
NMULDIKHACQMMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCCC2=CC(=C(C=C2)OC)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




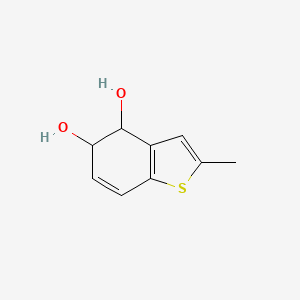

![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)

![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)
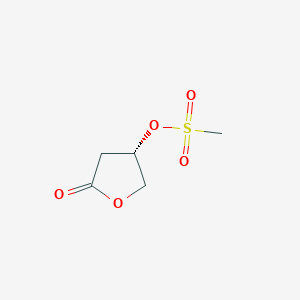
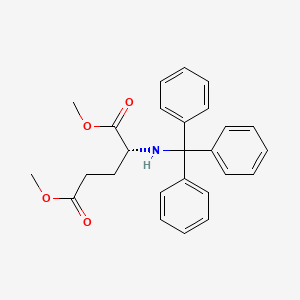
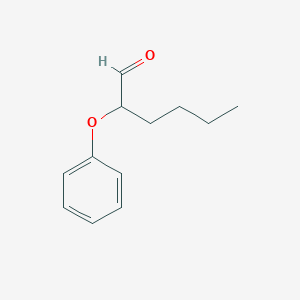
![6-Methylidenebicyclo[3.1.0]hexan-2-one](/img/structure/B12557702.png)
![3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B12557707.png)
